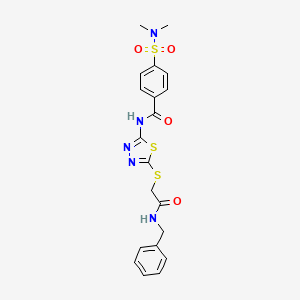

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide" is a chemically synthesized molecule that appears to be related to a class of compounds with a thiadiazole scaffold and benzamide groups. These types of compounds are known for their biological properties, particularly in the realm of anticancer activity. The thiadiazole and benzamide moieties are often coupled through a pharmacophore that can be tailored for specific biological targets .

Synthesis Analysis

The synthesis of related compounds has been reported using microwave-assisted, solvent-free methods, which are considered to be more environmentally friendly and efficient. For example, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized under microwave irradiation. This method likely provides a rapid and high-yielding route to similar compounds, including the one .

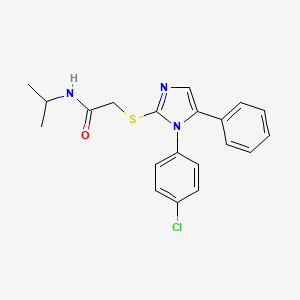

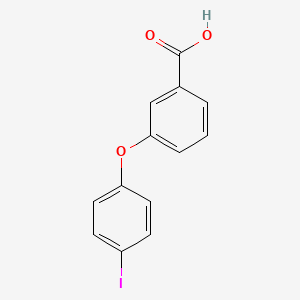

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various analytical techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), mass spectrometry, and elemental analysis. These techniques would be essential in determining the structure of "N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide" as well, ensuring the correct synthesis and purity of the compound .

Chemical Reactions Analysis

While the specific chemical reactions of the compound are not detailed, the related compounds synthesized in the studies have shown the ability to interact with biological targets. For instance, Schiff's bases containing the thiadiazole scaffold have been evaluated for their anticancer activity, suggesting that the compound may also undergo biological reactions relevant to cancer cell inhibition .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been predicted using computational tools such as QikProp. These properties include absorption, distribution, metabolism, excretion, and toxicity (ADMET), which are crucial for determining the drug-like behavior of a compound. The related compounds have shown good oral drug-like behavior, which could be indicative of the potential properties of "N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide" .

Scientific Research Applications

Corrosion Inhibition in Carbon Steel

Research on benzothiazole derivatives has shown their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. Two specific benzothiazole derivatives demonstrated higher corrosion inhibition efficiency compared to previous benzothiazole family inhibitors, indicating their potential for protecting carbon steel against corrosion in industrial applications. These inhibitors can adhere to metal surfaces through both physical and chemical interactions, providing a protective barrier against corrosive agents (Hu et al., 2016).

Antimicrobial Activity

Broad Spectrum Biological Activity

A series of benzamide derivatives were assessed for their antimicrobial efficacy against various microbial strains, including mycobacterial, bacterial, and fungal species. These compounds exhibited biological activities comparable to or exceeding those of standard antimicrobial agents such as isoniazid, fluconazole, penicillin G, or ciprofloxacin. This suggests their potential as novel antimicrobial agents, especially given the relationships observed between their lipophilicity, chemical structure, and biological activity (Imramovský et al., 2011).

Antimicrobial Agents Against Resistant Strains

A study on N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers highlighted their potent antimicrobial properties. Some synthesized molecules demonstrated superior efficacy compared to reference drugs against pathogenic strains, with notable activity against Gram-positive bacteria and Candida strains. This research underscores the potential of these derivatives in combating antimicrobial resistance (Bikobo et al., 2017).

Anticancer Applications

Anticancer Activity of Thiadiazole Derivatives

A study involving the synthesis of Schiff's bases containing thiadiazole scaffolds and benzamide groups evaluated their anticancer efficacy against several human cancer cell lines. The compounds showed promising anticancer activity, with some exhibiting GI50 values comparable to the standard drug Adriamycin. This indicates their potential as novel anticancer agents, particularly those identified as the most promising in this study (Tiwari et al., 2017).

properties

IUPAC Name |

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4S3/c1-25(2)32(28,29)16-10-8-15(9-11-16)18(27)22-19-23-24-20(31-19)30-13-17(26)21-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,21,26)(H,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTHHUUUKPHJTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(4-fluorophenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile](/img/structure/B2502632.png)

![1-[4-(5,7-Dihydro-4H-thieno[2,3-c]pyridine-6-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2502635.png)

![7-Methoxy-5-(4-methoxyphenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2502636.png)

![2-Chloro-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2502637.png)

![N~3~-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2502648.png)